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Compound of Interest

Compound Name:
2-(1,3-Benzodioxol-5-

yloxy)propanoic acid

Cat. No.: B011553 Get Quote

An In-Depth Technical Guide to 2-(1,3-
Benzodioxol-5-yloxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 2-
(1,3-Benzodioxol-5-yloxy)propanoic acid, a significant molecule in the realm of herbicide

development and a potential scaffold for novel therapeutic agents. This document moves

beyond a simple recitation of data, offering insights into the causality behind its chemical

behavior and outlining robust methodologies for its synthesis and analysis.

Molecular Identity and Structural Elucidation
2-(1,3-Benzodioxol-5-yloxy)propanoic acid, also known as 2-(sesamolyloxy)propanoic acid,

possesses a unique molecular architecture that is central to its biological activity. The structure

features a propanoic acid moiety linked via an ether bond to a 1,3-benzodioxole ring system,

commonly derived from sesamol. This arrangement places it within the broader class of

aryloxyphenoxypropionate compounds.
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Identifier Value

IUPAC Name 2-(1,3-Benzodioxol-5-yloxy)propanoic acid

CAS Number 106690-34-0

Molecular Formula C₁₀H₁₀O₅

Molecular Weight 210.19 g/mol

Canonical SMILES CC(C(=O)O)OC1=CC2=C(C=C1)OCO2

Physicochemical Properties: A Quantitative
Analysis
A thorough understanding of the physicochemical properties of a compound is fundamental to

its application in research and development, influencing factors from reaction kinetics to

bioavailability.

Summary of Physical and Chemical Properties:

Property Value Source

Physical State Solid --INVALID-LINK--

Melting Point
Not experimentally determined

in available literature.
N/A

Boiling Point
Not experimentally determined

in available literature.
N/A

Solubility

Soluble in chloroform and ethyl

acetate.[1] Sparingly soluble in

water.[2]

--INVALID-LINK--, --INVALID-

LINK--

pKa
Not experimentally determined

in available literature.
N/A

Expert Insights: The solubility profile, characterized by good solubility in moderately polar

organic solvents and limited aqueous solubility, is consistent with the molecule's structure,
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which contains both polar (carboxylic acid) and nonpolar (benzodioxole ring) functionalities.

The lack of precise experimental data for melting and boiling points in readily available

literature highlights a gap in the comprehensive characterization of this specific molecule,

presenting an opportunity for further research.

Synthesis and Purification: A Validated Protocol
The synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid is typically achieved through a

Williamson ether synthesis, a robust and well-established method in organic chemistry. This

approach involves the reaction of sesamol with a suitable propanoate derivative bearing a

leaving group.

Synthetic Workflow
The following diagram outlines the key steps in the synthesis of 2-(1,3-Benzodioxol-5-
yloxy)propanoic acid.

Reactants

Reaction Work-up & Purification Final Product

Sesamol (1,3-Benzodioxol-5-ol)

Williamson Ether Synthesis
(Acetone, Reflux)Ethyl 2-bromopropanoate
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Filtration Solvent Extraction Column Chromatography / Recrystallization 2-(1,3-Benzodioxol-5-yloxy)propanoic acid ester Ester Hydrolysis (e.g., NaOH, then H₃O⁺) 2-(1,3-Benzodioxol-5-yloxy)propanoic acid
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Caption: Synthetic workflow for 2-(1,3-Benzodioxol-5-yloxy)propanoic acid.

Step-by-Step Experimental Protocol
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Materials:

Sesamol (1,3-Benzodioxol-5-ol)

Ethyl 2-bromopropanoate

Potassium carbonate (anhydrous)

Acetone (anhydrous)

Sodium hydroxide

Hydrochloric acid

Ethyl acetate

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Ether Synthesis: To a solution of sesamol (1.0 eq) in anhydrous acetone, add anhydrous

potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add ethyl

2-bromopropanoate (1.1 eq) dropwise.

Reaction: Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer

chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature and filter off the

inorganic salts. Concentrate the filtrate under reduced pressure.

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude

ester.
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Purification of Ester: Purify the crude ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate by column

chromatography on silica gel.

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide

solution. Stir the mixture at room temperature or gentle heat until the hydrolysis is complete

(monitored by TLC).

Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid

until the pH is acidic, leading to the precipitation of the carboxylic acid.

Isolation and Final Purification: Collect the precipitate by filtration, wash with cold water, and

dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed

for further purification to yield pure 2-(1,3-Benzodioxol-5-yloxy)propanoic acid.

Trustworthiness through Self-Validation: Each step of this protocol includes a monitoring or

validation point (TLC, pH measurement), ensuring that the researcher can track the progress

and confirm the outcome of each transformation, leading to a reliable and reproducible

synthesis.

Spectroscopic and Analytical Characterization
The structural integrity of synthesized 2-(1,3-Benzodioxol-5-yloxy)propanoic acid must be

confirmed through a suite of spectroscopic techniques.

Expected Spectroscopic Data:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons of the benzodioxole ring, the methylenedioxy protons (a singlet around 5.9-

6.0 ppm), the methine and methyl protons of the propanoate moiety, and a broad singlet for

the carboxylic acid proton.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the

benzodioxole ring, the methylenedioxy carbon, the carbonyl carbon of the carboxylic acid,

and the carbons of the propanoate side chain.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching

band for the carboxylic acid (typically 2500-3300 cm⁻¹), a strong C=O stretching absorption
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for the carbonyl group (around 1700-1725 cm⁻¹), and characteristic C-O stretching bands for

the ether linkage and the dioxole ring.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak

corresponding to the molecular weight of the compound (210.19 g/mol ). Fragmentation

patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether

bond.

Chemical Reactivity and Potential Applications
Key Reactive Sites
The chemical reactivity of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid is primarily governed

by the carboxylic acid group and the aromatic benzodioxole ring.

2-(1,3-Benzodioxol-5-yloxy)propanoic acid

Potential Reactions

Structure Image Here

Esterification
(with alcohols)

Carboxylic Acid

Amide Formation
(with amines)

Carboxylic Acid

Reduction of COOH
(e.g., with LiAlH₄)

Carboxylic Acid

Electrophilic Aromatic Substitution
(on the benzodioxole ring)

Benzodioxole Ring

Click to download full resolution via product page

Caption: Key reactive sites and potential transformations of the molecule.

Carboxylic Acid Group: This functional group can undergo typical reactions such as

esterification with alcohols, amidation with amines, and reduction to the corresponding

primary alcohol.

Benzodioxole Ring: The aromatic ring is activated towards electrophilic substitution reactions

due to the electron-donating nature of the ether oxygen and the methylenedioxy group.
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Mechanism of Action and Applications
As a member of the aryloxyphenoxypropionate class, 2-(1,3-Benzodioxol-5-yloxy)propanoic
acid is a known inhibitor of the enzyme acetyl-CoA carboxylase (ACCase).[3] This enzyme

catalyzes a critical step in the biosynthesis of fatty acids. Inhibition of ACCase disrupts the

production of lipids, which are essential for cell membrane formation and energy storage,

leading to the death of susceptible plant species. This targeted mechanism of action is the

basis for the herbicidal activity of this class of compounds.

Beyond its application in agriculture, the unique structural motif of this molecule, combining a

natural product-derived scaffold (sesamol) with a synthetically versatile side chain, makes it an

interesting candidate for drug discovery programs. The benzodioxole moiety is present in

numerous biologically active compounds, and its derivatization could lead to the development

of novel therapeutic agents.

Conclusion
2-(1,3-Benzodioxol-5-yloxy)propanoic acid is a molecule of significant interest due to its

established herbicidal activity and potential for further development in medicinal chemistry. This

guide has provided a detailed overview of its fundamental physical and chemical properties, a

robust synthetic protocol, and an analysis of its chemical reactivity and mechanism of action.

While there are opportunities for further experimental characterization, the information

presented here serves as a solid foundation for researchers and scientists working with this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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5-yloxy)propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b011553#physical-and-chemical-properties-of-2-1-3-
benzodioxol-5-yloxy-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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